molecular formula C19H24N4O4 B11711219 1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone CAS No. 18326-70-0

1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone

Cat. No.: B11711219
CAS No.: 18326-70-0
M. Wt: 372.4 g/mol
InChI Key: ZOOUBZHWRXKNPH-UHFFFAOYSA-N
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Description

1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C19H24N4O4 and a molecular weight of 372.428 g/mol . This compound is part of a class of hydrazones, which are known for their applications in various chemical reactions and research fields. The structure of this compound includes an adamantyl group, an ethyl ketone, and a 2,4-dinitrophenylhydrazone moiety, making it a unique and interesting molecule for scientific study.

Preparation Methods

The synthesis of 1-adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-adamantyl ethyl ketone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using methanol as a solvent . The general reaction scheme is as follows:

Chemical Reactions Analysis

1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in the identification and analysis of carbonyl compounds.

    Biology and Medicine:

    Industry: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules, although its industrial applications are limited.

Mechanism of Action

The mechanism of action of 1-adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage. This linkage is formed through the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the ketone, followed by the elimination of water . The resulting hydrazone can participate in further chemical reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, and potentially medicine. Further research into its properties and applications could uncover even more uses for this versatile molecule.

Properties

CAS No.

18326-70-0

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)propylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C19H24N4O4/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-20-16-4-3-15(22(24)25)8-17(16)23(26)27/h3-4,8,12-14,20H,2,5-7,9-11H2,1H3

InChI Key

ZOOUBZHWRXKNPH-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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